3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one”, some computed properties are available from PubChem . The molecular weight is 488.5 g/mol, the XLogP3-AA is 3.6, and it has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count .
Scientific Research Applications
Pharmacological Activity
The compound and its derivatives have been investigated for their pharmacological activities, particularly as α1-adrenoceptor antagonists. One study focused on the pharmacological activity of a quinazoline derivative, emphasizing its potential in treating hypertension by determining its effects in rat models. This study highlights the compound's role in vascular relaxation and blood pressure regulation, presenting it as a novel potent and selective α1-adrenoceptor antagonist (M. Yen, J. Sheu, I. Peng, Y. M. Lee, J. Chern, 1996).
Antimicrobial and Antitumor Agents
Quinazolinone derivatives, including those with piperazine moieties, have shown significant antimicrobial and antitumor activities. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, with some compounds exhibiting broad-spectrum antitumor activity. This indicates their potential as leads for developing new antimicrobial and anticancer therapies (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012; M. El-Sherbeny, M. Gineinah, M. Nasr, Faiza S. El-Shafeih, 2003).
Synthesis and Chemical Analysis
Research on the synthesis and chemical analysis of quinazolinone derivatives is extensive, with studies detailing novel methods for creating these compounds and evaluating their stability under various conditions. This includes the development of quality control methods for certain derivatives, showcasing the importance of these compounds in scientific research and their potential application in developing new pharmaceuticals (S. Danylchenko, S. Kovalenko, S. Gubar, I. S. Zhuk, I. Mariutsa, 2018).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. This research suggests that these compounds could serve as effective corrosion inhibitors, opening up potential applications in materials science and engineering (Weiqiang Chen, Boli Nie, Mei Liu, Hui-jing Li, Dan-Yang Wang, Weiwei Zhang, Yan‐Chao Wu, 2021).
Mechanism of Action
Properties
IUPAC Name |
3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPYFULYFZCKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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